molecular formula C5H3ClN2O B14501612 2-Chloro-5-nitrosopyridine CAS No. 63064-02-8

2-Chloro-5-nitrosopyridine

Cat. No.: B14501612
CAS No.: 63064-02-8
M. Wt: 142.54 g/mol
InChI Key: SYKAICBPZUNKGR-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrosopyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitroso group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrosopyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to produce 2-chloro-5-nitropyridine. This intermediate is then subjected to reduction reactions to convert the nitro group to a nitroso group, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound often involve the use of 2-amino-5-nitropyridine as a starting material. This compound undergoes diazotization followed by chlorination to produce this compound. The reaction conditions are optimized to ensure high yield and purity, with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrosopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyridine derivatives.

    Reduction Reactions: The nitroso group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Aminopyridine Derivatives: Formed through substitution reactions.

    Amino Compounds: Resulting from reduction reactions.

    Nitro Compounds: Produced via oxidation reactions.

Scientific Research Applications

2-Chloro-5-nitrosopyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrosopyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-nitrosopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and nitroso groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

63064-02-8

Molecular Formula

C5H3ClN2O

Molecular Weight

142.54 g/mol

IUPAC Name

2-chloro-5-nitrosopyridine

InChI

InChI=1S/C5H3ClN2O/c6-5-2-1-4(8-9)3-7-5/h1-3H

InChI Key

SYKAICBPZUNKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N=O)Cl

Origin of Product

United States

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